An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)
An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Aldehydes in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the aldehyde functionality stands as a cornerstone of molecular architecture. When incorporated into a chiral framework, as in the case of N-protected amino aldehydes, its utility is magnified, providing a versatile entry point for the stereocontrolled synthesis of complex bioactive molecules. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, colloquially known as Boc-L-Leucinal, epitomizes this class of reagents. As a derivative of the naturally occurring amino acid L-leucine, it offers a readily available source of chirality, while the Boc protecting group imparts stability and solubility, rendering it an invaluable building block in the synthesis of peptide aldehydes, protease inhibitors, and other pharmacologically relevant compounds.[1] This guide aims to provide a comprehensive technical overview of Boc-L-Leucinal, from its fundamental chemical properties to its synthesis and application, empowering researchers to leverage its full potential in their scientific endeavors.
Core Chemical and Physical Properties
Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a white to off-white solid at room temperature.[2] The presence of the bulky tert-butyloxycarbonyl (Boc) group significantly influences its physical properties, rendering it soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 85-90 °C | [4] |
| Optical Rotation | [α]²⁰/D −25±0.5°, c = 2% in acetic acid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| CAS Number | 141108-78-3 (S-isomer) |
Synthesis of Boc-L-Leucinal: A Two-Step Approach
The most common and efficient synthesis of Boc-L-Leucinal involves a two-step process starting from the readily available and relatively inexpensive Boc-L-leucine. The first step is the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.
Step 1: Reduction of Boc-L-leucine to Boc-L-leucinol
The reduction of the carboxylic acid of Boc-L-leucine to the corresponding alcohol, Boc-L-leucinol, can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a suitable activating agent for the carboxylic acid, or by forming a mixed anhydride.
Step 2: Oxidation of Boc-L-leucinol to Boc-L-Leucinal
The critical step in the synthesis is the mild oxidation of the primary alcohol, Boc-L-leucinol, to the aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. The Dess-Martin periodinane (DMP) oxidation is a widely used and reliable method for this transformation due to its mild reaction conditions and high yields.
Caption: Synthetic pathway for Boc-L-Leucinal.
Detailed Experimental Protocol: Dess-Martin Oxidation of Boc-L-leucinol
This protocol is adapted from established procedures for the oxidation of N-protected amino alcohols.[1]
Materials:
-
Boc-L-leucinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Boc-L-Leucinal as a white solid.
Spectroscopic Characterization
Unambiguous identification of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Boc-L-Leucinal is expected to show characteristic signals for the aldehyde proton (CHO) as a doublet around 9.5-9.7 ppm. The protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm. The remaining protons of the leucine side chain will exhibit complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a distinctive downfield resonance for the aldehyde carbonyl carbon (C=O) in the range of 200-205 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be observed near 80 ppm. The carbons of the leucine side chain will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretching vibration. The N-H stretch of the carbamate will appear as a broad band around 3300-3400 cm⁻¹, and the C=O stretch of the Boc group will be visible as a strong band near 1680-1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 216.16 or the sodium adduct [M+Na]⁺ at m/z 238.14 would be expected.
Reactivity, Stability, and Handling
Reactivity Profile
The chemical reactivity of Boc-L-Leucinal is dominated by the aldehyde functionality and the Boc protecting group.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to the corresponding carboxylic acid, necessitating careful handling and storage to avoid exposure to oxidizing agents and air. The α-proton is acidic and can be epimerized under basic conditions, leading to racemization. Therefore, prolonged exposure to strong bases should be avoided.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6]
Caption: Reactivity profile of Boc-L-Leucinal.
Stability and Storage
To maintain its chemical integrity, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[3] It should be protected from light, moisture, and air to prevent oxidation and hydrolysis. For long-term storage, keeping it in a freezer at -20 °C is recommended.
Analytical Methods for Quality Control
Ensuring the purity of Boc-L-Leucinal is critical for its successful application in synthesis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of Boc-L-Leucinal. A C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (0.1%), is typically employed. Detection is commonly performed using a UV detector at a wavelength around 210-220 nm.
Chiral HPLC
To determine the enantiomeric purity of the compound and assess the extent of any racemization, chiral HPLC is the method of choice. A suitable chiral stationary phase, such as a cyclodextrin-based or a polysaccharide-based column, would be required.
Applications in Drug Discovery and Development
The unique combination of a chiral scaffold, a reactive aldehyde, and a stable protecting group makes Boc-L-Leucinal a valuable intermediate in the synthesis of a variety of target molecules.
-
Peptide Aldehydes: It serves as a key starting material for the synthesis of more complex peptide aldehydes, which are potent inhibitors of various proteases, including cysteine and serine proteases.[7]
-
Asymmetric Synthesis: The chiral center of Boc-L-Leucinal can be used to induce stereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.
-
Pharmaceutical Intermediates: As previously mentioned, it is a crucial intermediate in the synthesis of the anti-epileptic drug Lacosamide.
Conclusion
Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it an attractive starting material for the construction of complex and biologically active molecules. A thorough understanding of its reactivity, stability, and handling requirements is paramount to its successful application in research and development. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for scientists and researchers in the field.
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Li, Y., et al. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Medical Science Monitor, 24, 335–343. [Link]
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